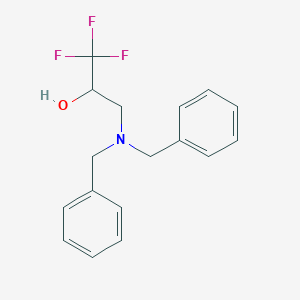

3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol

Description

3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a central propan-2-ol backbone substituted with a dibenzylamino group at the C3 position and three fluorine atoms at the C1 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dibenzylamino moiety may influence binding interactions with biological targets such as enzymes or receptors . Its synthesis typically involves nucleophilic ring-opening of epoxides with dibenzylamine under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name |

3-(dibenzylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c18-17(19,20)16(22)13-21(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,22H,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHVXNPTZAJEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213383 | |

| Record name | 3-[Bis(phenylmethyl)amino]-1,1,1-trifluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478081-37-7 | |

| Record name | 3-[Bis(phenylmethyl)amino]-1,1,1-trifluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[Bis(phenylmethyl)amino]-1,1,1-trifluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of dibenzylamine with a trifluoromethyl ketone under basic conditions. One common method is the reductive amination of trifluoroacetone with dibenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or methanol at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-(Dibenzylamino)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(Dibenzylamino)-1,1,1-trifluoropropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available precursors such as trifluoroacetophenone.

- Reagents : Common reagents include borane derivatives for selective reductions and various amines for introducing the dibenzylamino group.

- Methods : Techniques such as hydrogenation and nucleophilic substitution are frequently employed to achieve the desired product .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Peptidomimetics : Its structure allows for the incorporation into peptidomimetics that mimic natural peptides while enhancing stability against enzymatic degradation .

- Organocatalysis : The compound has been explored as an organocatalyst due to its ability to facilitate various reactions under mild conditions, including asymmetric synthesis .

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Peptidomimetics | Used to create stable analogs of peptides |

| Organocatalysis | Acts as a catalyst in asymmetric reactions |

| Building Block | Serves as a precursor for complex organic molecules |

Pharmaceutical Potential

The compound's unique properties position it as a candidate for pharmaceutical applications:

- Bioactivity : Research indicates that trifluoromethylated compounds can exhibit enhanced biological activity. For example, derivatives of this compound have shown promise in modulating biological pathways relevant to disease treatment .

- Drug Development : The compound's ability to form stable interactions with biological targets makes it an attractive candidate for drug development efforts aimed at various therapeutic areas.

Case Studies

Several studies illustrate the practical applications of this compound:

- Study on Organocatalysis : A recent study demonstrated the effectiveness of this compound in catalyzing the enantioselective synthesis of chiral amines. The results indicated high yields and excellent selectivity, showcasing its potential in asymmetric synthesis .

Table 2: Case Study Overview

| Study Focus | Findings |

|---|---|

| Organocatalysis | High yields and enantioselectivity in chiral amine synthesis |

| Peptidomimetic Development | Enhanced stability and activity in biological assays |

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

- 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol (CAS 178218-36-5): Differs by having a single benzyl group instead of dibenzylamine. This reduces steric bulk and may alter binding affinity in biological systems. Molecular weight: 219.2 g/mol; solubility: stable in RT storage .

- Molecular formula: C₆H₁₀F₃NO .

- 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol (CID 63900450): Incorporates a chlorophenyl-ethylamine chain, enhancing hydrophobicity and electronic effects. Molecular formula: C₁₁H₁₃ClF₃NO .

Variations in the Hydroxy-Trifluoromethyl Backbone

- 1-(Dibenzylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol (BD01374952): Replaces the hydroxyl group with a phenoxy-trifluoromethyl substituent. Molecular formula: C₂₄H₂₄F₃NO₂; purity: 97% .

- 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol (CAS 126536-03-6): Structural isomer with the hydroxyl group at C1 and trifluoromethyl at C3. Molecular weight: 219.21 g/mol; IUPAC name: 2-(benzylamino)-3,3,3-trifluoropropan-1-ol .

Physicochemical Properties

*TFP: Trifluoropropan-2-ol

Key Observations :

- The dibenzylamino group increases molecular weight and steric hindrance compared to benzylamino or cycloalkylamino analogs.

- Trifluoromethyl substitution consistently enhances lipophilicity, critical for membrane permeability in drug candidates .

Biological Activity

3-(Dibenzylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its unique trifluoromethyl group and amino alcohol structure suggest a variety of interactions within biological systems, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18F3N

- Molecular Weight : 305.32 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group is known to enhance lipophilicity and alter the pharmacokinetic properties of molecules, potentially affecting their biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing the trifluoropropanol moiety. Notably, this compound has been investigated for its effects on central nervous system (CNS) penetration and pharmacokinetics.

CNS Penetration Studies

A biodistribution study conducted on prodrugs related to this compound indicated that these compounds could significantly enhance CNS drug delivery. The study revealed that prodrug forms could deliver higher concentrations of the active drug to the brain compared to traditional methods. For instance:

| Prodrug | Brain Concentration (ng/g) | Serum Concentration (ng/g) |

|---|---|---|

| Sobetirome (control) | 9.9 | 472.6 |

| Prodrug 3 | 17.2 | 136.5 |

This data suggests that prodrug formulations can achieve better CNS distribution while reducing peripheral exposure, which is crucial for minimizing side effects associated with systemic drug administration .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Receptor Interaction : The compound may interact with specific receptors in the CNS that modulate neurotransmitter release or neuronal excitability.

- Metabolic Stability : The presence of the trifluoromethyl group confers metabolic stability, potentially prolonging the compound's action within biological systems.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

- Glucocorticoid Agonists : Compounds related to this compound have been tested for their ability to act as glucocorticoid agonists. These studies indicate that modifications in the amino alcohol structure can lead to enhanced agonistic activity on glucocorticoid receptors .

- Antimicrobial Activity : Some derivatives have shown promising results in antimicrobial assays, suggesting potential applications in treating infections caused by resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.